molecular formula C10H6BrClN4O2 B1405474 N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine CAS No. 1394119-49-3

N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine

Cat. No. B1405474
CAS RN: 1394119-49-3
M. Wt: 329.54 g/mol
InChI Key: AKCMJGJYTFFZJU-UHFFFAOYSA-N
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Description

N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine (BNPCPA) is a synthetic organic compound that has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. BNPCPA is a derivative of the pyrimidine ring system, which is a common building block in many pharmaceuticals and natural products. BNPCPA has been used as a versatile reagent in organic synthesis due to its unique reactivity and its ability to undergo a variety of reactions. It has also been studied for its potential applications in medicinal chemistry and biochemistry, as it has been found to have interesting biochemical and physiological effects.

Scientific Research Applications

Synthesis and Biological Activity

N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine derivatives have been synthesized through nucleophilic substitution reactions and evaluated for their antimicrobial properties. Compounds in this class exhibited significant activity against various pathogenic bacterial and fungal strains, highlighting their potential as antimicrobial agents. This research demonstrates the compound's relevance in developing new treatments against microbial infections (Ranganatha et al., 2018).

Chemical Reactivity and Synthesis Techniques

The compound's chemical reactivity has been explored in the context of Biginelli type compounds and dihydropyrimidine derivatives. These studies involve examining the reactivity of certain positions in pyrimidine compounds and the synthesis of new derivatives, indicating the compound's usefulness in organic synthesis and drug development (Namazi et al., 2001).

Potential in Drug Design

N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a related compound, has been synthesized and studied for its potential in drug design against chronic myeloid leukemia (CML). Its structural, spectroscopic, and molecular docking studies reveal its potential as a template for new drugs against CML, indicating the broader relevance of this class of compounds in medicinal chemistry (Moreno-Fuquen et al., 2021).

Antitumor Activities

Derivatives of N-(2'-arylaminepyrimidin-4'-yl)-N,2,3-trimethyl-2H-indazol-6-amine, including N-(2'-chloropyrimidin-4'-yl) analogs, have been synthesized and exhibited notable antitumor activities. These findings underscore the compound's importance in developing new anticancer drugs (Chu De-qing, 2011).

Structural and Pharmacological Analysis

The compound and its derivatives have been subjects of various structural and pharmacological analyses, including synthesis, characterization, crystal structure, and Hirshfeld surface analysis. These studies provide insights into the molecular structure and potential pharmacological applications (Nadaf et al., 2019).

properties

IUPAC Name

N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrClN4O2/c11-6-1-2-8(16(17)18)7(5-6)14-9-3-4-13-10(12)15-9/h1-5H,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKCMJGJYTFFZJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)NC2=NC(=NC=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-bromo-2-nitrophenyl)-2-chloropyrimidin-4-amine

Synthesis routes and methods

Procedure details

To a solution of 2-chloropyrimidin-4-amine (8.83 g, 68.18 mmol) in THF (250 mL) at 0° C. was added sodium hydride (60% dispersion in oil, 4.36 g, 181.82 mmol) portionwise. The reaction mixture was stirred at 0° C. to RT for 10 minutes before addition of 4-bromo-2-fluoro-1-nitrobenzene (10 g, 45.45 mmol). The reaction mixture was stirred at 65° C. for 1 hr, then after cooling to RT, water was added resulting in formation of a yellow precipitate. The solid was collected by suction filtration and was washed with water. The filtrate was extracted with DCM. The organics were washed with water, dried over Na2SO4, filtered and concentrated in vacuo. The residue was purified by flash chromatography (Isolute column, 1% MeOH in DCM) then combined with the solid collected by suction filtration to give the title compound: 1HNMR (250 MHz, DMSO) δ 6.91 (1H, d, J=5.79 Hz), 7.61 (1H, dd, J=8.76, 2.21 Hz), 7.91-8.05 (2H, m), 8.29 (1H, d, J=5.79 Hz), 10.40 (1H, s); LC-MS: m/z=+328.9, 330.8 (M+H)+.
Quantity
8.83 g
Type
reactant
Reaction Step One
Quantity
4.36 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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